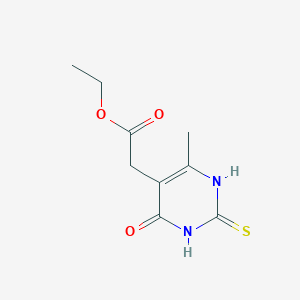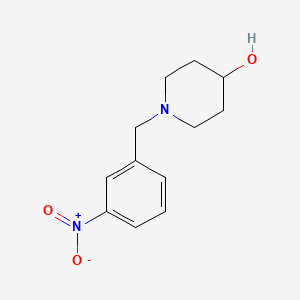![molecular formula C20H29N3O2 B5632090 1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5632090.png)
1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been extensively studied for its ability to target cancer cells and inhibit their growth. The purpose of
Mécanisme D'action
CPI-613 targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH). This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell growth. CPI-613 also induces oxidative stress in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
CPI-613 has been shown to have a range of biochemical and physiological effects. In cancer cells, CPI-613 inhibits the TCA cycle, leading to a decrease in ATP production and induction of oxidative stress. This ultimately results in apoptosis and cell death. In addition, CPI-613 has been shown to have anti-inflammatory effects and can improve mitochondrial function in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of CPI-613 is its ability to target cancer cells specifically, making it a potential candidate for cancer treatment. CPI-613 has also been shown to have synergistic effects with other chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of CPI-613 is its potential toxicity, which requires careful monitoring in clinical trials.
Orientations Futures
There are several future directions for the study of CPI-613. One potential direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the investigation of CPI-613 in combination with other chemotherapy drugs for cancer treatment. Additionally, CPI-613 has shown potential for the treatment of metabolic disorders and neurodegenerative diseases, which could be explored further in future studies.
Méthodes De Synthèse
The synthesis of CPI-613 involves the condensation of cycloheptanone with 3-pyridineethanamine to form 1-cycloheptyl-3-(3-pyridinyl)prop-2-en-1-one. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, 1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide. The synthesis of CPI-613 has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
CPI-613 has been extensively studied for its potential applications in cancer treatment. It has been shown to target the mitochondrial tricarboxylic acid cycle (TCA) and inhibit the growth of cancer cells. CPI-613 has also been shown to have synergistic effects with other chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its cancer-fighting properties, CPI-613 has also been studied for its potential in treating metabolic disorders and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-cycloheptyl-6-oxo-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19-10-9-17(15-23(19)18-7-3-1-2-4-8-18)20(25)22-13-11-16-6-5-12-21-14-16/h5-6,12,14,17-18H,1-4,7-11,13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUKOVIBSUPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)

![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)

![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![(3aS*,7aR*)-2-(2-chloro-4,5-difluorobenzoyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5632044.png)

![2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
![2-amino-6-isopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B5632066.png)
![(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5632073.png)
![[4-(hydroxymethyl)phenyl]{methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}acetic acid](/img/structure/B5632079.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[2-(methylthio)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5632093.png)
![(3R*,5S*)-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5632103.png)